molecular formula C11H10F2N2O2 B2872647 N-cyclopropyl-N'-(2,5-difluorophenyl)oxamide CAS No. 941984-13-0

N-cyclopropyl-N'-(2,5-difluorophenyl)oxamide

Cat. No. B2872647
CAS RN: 941984-13-0
M. Wt: 240.21
InChI Key: DTIYGKMPAJUGTK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-(2,5-difluorophenyl)oxamide, commonly known as DFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFOA is a cyclic amide that belongs to the class of oxamides and is widely used in research laboratories for its unique properties.

Scientific Research Applications

Halonium-initiated C-O Bond Formation

Research led by Ying Wei et al. (2012) developed a highly efficient method for C-O bond formation via carboxylic acid catalyzed reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimide. This method offers novel access to biologically important 5-amino-3(2H)-furanones through halonium-initiated tandem oxa-cyclization and ring opening of cyclopropane, showcasing a strategic and atom-economic approach to synthesize compounds with potential biological significance Ying Wei, Shaoxia Lin, Hongxun Xue, F. Liang, Bao-zhong Zhao, 2012.

Antipathogenic Activity of Thiourea Derivatives

A study by Carmen Limban et al. (2011) synthesized and characterized a series of acylthioureas for their interaction with bacterial cells. These compounds demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This research highlights the potential of thiourea derivatives as novel antimicrobial agents with antibiofilm properties, relevant for addressing bacterial resistance Carmen Limban, L. Marutescu, M. Chifiriuc, 2011.

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

Research conducted by Cemal Koray Özer et al. (2009) focused on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds were characterized through various spectroscopic methods and crystallography, showing potential for further study in various fields including materials science and pharmaceuticals Cemal Koray Özer, H. Arslan, D. VanDerveer, N. Külcü, 2009.

Cyclodehydration to N-containing Heterocycles

A study by Marie-France Pouliot et al. (2012) described the preparation of 2-oxazolines and related N-containing heterocycles from hydroxyamides using XtalFluor-E as a cyclodehydration agent. This method stands out for its broad substrate scope and the heavy-metal-free characteristic of the oxidative carbon-oxygen bond formation process, offering a greener alternative for synthesizing heterocyclic compounds Marie-France Pouliot, L. Angers, Jean-Denys Hamel, J. Paquin, 2012.

Nucleophilicity of Oximes and Nitrilium closo-Decaborate Clusters

D. S. Bolotin et al. (2016) explored the reaction of oxime species with nitrilium closo-decaborate clusters, leading to the formation of 2-iminium closo-decaborates. This research offers insights into the nucleophilic properties of oximes and their potential applications in the synthesis of novel organometallic compounds D. S. Bolotin, V. Burianova, A. Novikov, M. Y. Demakova, C. Pretorius, Pennie P. Mokolokolo, A. Roodt, N. Bokach, V. V. Suslonov, A. Zhdanov, K. Zhizhin, N. Kuznetsov, V. Kukushkin, 2016.

properties

IUPAC Name

N-cyclopropyl-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2/c12-6-1-4-8(13)9(5-6)15-11(17)10(16)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIYGKMPAJUGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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